molecular formula C13H18FN B13313545 N-[1-(3-fluorophenyl)ethyl]cyclopentanamine

N-[1-(3-fluorophenyl)ethyl]cyclopentanamine

Cat. No.: B13313545
M. Wt: 207.29 g/mol
InChI Key: JCHIPIAYWBWUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-Fluorophenyl)ethyl]cyclopentanamine is an organic compound with the CAS Number 1019630-52-4 and a molecular formula of C13H18FN, yielding a molecular weight of 207.29 g/mol . This substituted amine features a cyclopentane ring linked to a 1-(3-fluorophenyl)ethyl group. As a fluorinated aromatic compound, it serves as a valuable building block in medicinal chemistry and drug discovery research. The incorporation of a fluorine atom is a common strategy in lead optimization to modulate a compound's electronic properties, lipophilicity, and metabolic stability, which can influence its binding affinity and pharmacokinetic profile . While the specific biological mechanisms of this compound are not detailed in the available sources, structural analogues containing the fluorophenyl moiety are investigated for a range of pharmacological activities and are featured in patents concerning therapeutic agents . Researchers utilize this chemical in the synthesis of more complex molecules and to explore structure-activity relationships. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

N-[1-(3-fluorophenyl)ethyl]cyclopentanamine

InChI

InChI=1S/C13H18FN/c1-10(15-13-7-2-3-8-13)11-5-4-6-12(14)9-11/h4-6,9-10,13,15H,2-3,7-8H2,1H3

InChI Key

JCHIPIAYWBWUMR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)NC2CCCC2

Origin of Product

United States

Preparation Methods

Direct Reductive Amination Approach

Overview:
This method involves the condensation of a cyclopentanone derivative with 3-fluoro-phenethylamine, followed by reduction to yield the target amine.

Procedure:

  • Step 1: Condensation of cyclopentanone with 3-fluorophenylethylamine

    • Reactants: Cyclopentanone (1 eq) and 3-fluorophenylethylamine (1.2 eq)
    • Solvent: Ethanol or methanol
    • Catalyst: Acidic catalyst such as acetic acid or p-toluenesulfonic acid (0.1 eq)
    • Conditions: Stir at reflux (~70°C) for 4-6 hours
  • Step 2: Reduction of imine intermediate

    • Reagent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride
    • Conditions: Room temperature, inert atmosphere, for 12-24 hours
    • Outcome: Formation of N-[1-(3-fluorophenyl)ethyl]cyclopentanamine

Notes:

  • The reaction’s selectivity depends on controlling the pH (around 5-6) to favor reductive amination.
  • Purification involves extraction, washing, and silica gel chromatography.

Nucleophilic Aromatic Substitution (SNAr) on a Fluorinated Aromatic

Overview:
This approach involves initial synthesis of a cyclopentylamine derivative, followed by aromatic substitution with a fluorophenyl precursor.

Procedure:

  • Step 1: Synthesis of cyclopentylamine via reduction of cyclopentyl nitrile or cyclopentyl ketone derivatives.

    • For example, reduction of cyclopentyl nitrile with lithium aluminum hydride (LiAlH4) in dry ether.
  • Step 2: Nucleophilic substitution of a suitable fluorinated aromatic compound, such as 3-fluorobenzene, with a cyclopentylamine derivative.

    • Reactants: Cyclopentylamine and 3-fluorobenzene
    • Catalyst: Copper or palladium catalysts for cross-coupling (see Method 3) or direct SNAr if activated.

Notes:

  • This route is more complex and often requires transition-metal catalysis for aryl-amine coupling.

Transition Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

Overview:
A versatile and efficient method to form the C–N bond between a cyclopentyl halide and a fluorophenyl amine.

Procedure:

  • Step 1: Preparation of cyclopentyl halide (preferably bromide or iodide)

    • React cyclopentyl alcohol with phosphorus tribromide (PBr3) or phosphorus triiodide (PI3).
  • Step 2: Cross-coupling reaction

    • Reactant: Cyclopentyl halide (e.g., bromide)
    • Nucleophile: 3-fluoroaniline derivative
    • Catalyst: Palladium(0) complex such as Pd2(dba)3
    • Ligand: Xantphos or BINAP
    • Base: Sodium tert-butoxide (t-BuONa)
    • Solvent: Toluene or dioxane
    • Conditions: Heat at 110°C under nitrogen for 12 hours

Outcome:
Formation of this compound with high yields and regioselectivity.

Amide Activation and Reduction Pathway

Overview:
This involves synthesizing an amide intermediate followed by reduction to the amine.

Procedure:

  • Step 1: Synthesis of N-(3-fluorophenyl)cyclopentanecarboxamide

    • React cyclopentanecarboxylic acid with 3-fluoroaniline using EDCI or DCC coupling agents in dichloromethane.
  • Step 2: Reduction of amide to amine

    • Reagent: Borane-methyl sulfide complex (BH3·Me2S)
    • Conditions: Stir at 25°C for 1 hour, then at 60°C for 6 hours
    • Work-up: Quench with methanol and water, extract, and purify

Notes:

  • This method provides a route to selectively reduce the amide to the corresponding amine.

Summary of Reaction Conditions and Material Data

Method Key Reagents Solvent Temperature Reaction Time Purification Yield (%) Notes
Reductive Amination NaBH3CN, cyclopentanone, 3-fluorophenylethylamine Ethanol Reflux (~70°C) 12-24 hrs Chromatography 60-80 High selectivity, mild conditions
SNAr/Cross-Coupling Cyclopentyl halide, 3-fluorobenzene, Pd catalyst Toluene/dioxane 110°C 12 hrs Chromatography 50-75 Transition-metal catalysis preferred
Amide Reduction Cyclopentanecarboxamide, BH3·Me2S Dichloromethane 25-60°C 1-6 hrs Chromatography 40-70 Selective reduction
Nucleophilic Substitution Cyclopentylamine, activated fluorinated aromatic - - - - Variable Less common due to reactivity issues

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorophenyl)ethyl]cyclopentanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-[1-(3-fluorophenyl)ethyl]cyclopentanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorophenyl)ethyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The cyclopentanamine moiety may also contribute to the compound’s overall activity by influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

a) N-[1-(2-Fluorophenyl)ethyl]cyclopentanamine hydrochloride
  • Key Difference : Fluorine at the ortho (2-) position instead of meta (3-).
  • For example, ortho-fluorine may disrupt planar interactions with aromatic residues in binding pockets .
  • Synthetic Note: Prepared as a hydrochloride salt, enhancing solubility and stability compared to freebase forms .
b) 1-(3-Chlorophenyl)cyclopentanemethanamine
  • Key Difference : Chlorine substituent instead of fluorine.
  • Implications: Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability due to stronger cytochrome P450 interactions.
c) N-[(2,3-Difluorophenyl)methyl]cyclopentanamine
  • Key Difference : Two fluorine atoms at 2- and 3-positions.

Cyclic Backbone Modifications

a) N-(1-Phenylethyl)cyclohexanamine
  • Key Difference : Cyclohexane ring instead of cyclopentane.
  • Implications : The larger cyclohexane ring introduces greater conformational flexibility, which may reduce binding specificity compared to the rigid cyclopentane backbone in the target compound .
b) N-(1-Phenylethyl)propan-2-amine
  • Key Difference : Linear propane chain instead of a cyclic structure.
  • Implications : Linear analogs lack the spatial constraints of cyclic amines, leading to weaker receptor interactions and shorter durations of action .

Spectral and Analytical Insights

  • NMR Data : For analogs like N-(1-phenylethyl)cyclopentanamine, ¹H NMR spectra show characteristic signals for cyclopentane protons (δ 1.5–2.0 ppm) and aromatic protons (δ 7.2–7.4 ppm). Fluorine substitution introduces deshielding effects, shifting aromatic peaks upfield .
  • Chirality : Enantiomers (e.g., 9-R and 9-S in ) exhibit distinct pharmacological profiles. The target compound’s stereochemistry (if resolved) could significantly influence receptor binding .

Research Implications and Gaps

  • Pharmacological Data: Limited published studies on the target compound’s activity.
  • Metabolic Stability : Fluorine’s electronegativity may reduce oxidative metabolism compared to chlorine-substituted analogs, warranting comparative in vitro ADME studies .

Biological Activity

N-[1-(3-fluorophenyl)ethyl]cyclopentanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and pharmacological implications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H16FN\text{C}_{13}\text{H}_{16}\text{F}\text{N} and a molecular weight of 207.29 g/mol. The structure features a cyclopentanamine moiety linked to an ethyl chain, further substituted with a 3-fluorophenyl group. The presence of the fluorine atom enhances its reactivity and may influence its biological activity by improving binding affinity to various targets.

Synthesis

The synthesis of this compound typically involves several key steps, which can include:

  • Formation of the Cyclopentanamine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution with the 3-Fluorophenyl Group : This step often utilizes electrophilic aromatic substitution techniques.
  • Purification : Common methods include recrystallization and chromatography to obtain the pure compound.

Industrial applications often employ continuous flow reactors to optimize yields and efficiency during synthesis.

Research indicates that this compound interacts with specific biological targets, potentially influencing various cellular pathways. The fluorophenyl group may enhance its binding affinity to receptors or enzymes, leading to diverse pharmacological effects. Some proposed mechanisms include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, affecting cellular function.

Pharmacological Studies

Recent studies have evaluated the biological activity of this compound through various assays:

  • In vitro Binding Assays : These studies assess the compound's affinity for specific receptors, revealing significant interactions that could lead to therapeutic effects.
  • Cytotoxicity Tests : Evaluating the compound's effects on cancer cell lines has shown promising results, indicating potential anti-cancer properties.

Comparative Analysis with Analogous Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-(3-Fluorophenyl)azepaneC12H14F\text{C}_{12}\text{H}_{14}\text{F}Similar fluorophenyl group; different ring structure
N-EthylcyclopentanamineC11H15N\text{C}_{11}\text{H}_{15}\text{N}Lacks fluorine; different biological activity
3-FluorocyclohexanamineC11H14FN\text{C}_{11}\text{H}_{14}\text{F}\text{N}Similar amine structure; different cyclic framework

The unique combination of the cyclopentanamine moiety and the 3-fluorophenyl group in this compound may confer distinct biological activities not present in its analogs.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Neuropharmacological Effects : In studies examining its impact on neurotransmitter systems, this compound showed significant modulation of dopamine receptors, suggesting potential applications in treating neurological disorders.
  • Anticancer Activity : Preliminary findings indicate that it may induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms and therapeutic potential.

Q & A

Basic: What synthetic methodologies are optimal for preparing enantiopure N-[1-(3-fluorophenyl)ethyl]cyclopentanamine?

Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-fluorophenethyl bromide with cyclopentanamine under basic conditions (e.g., NaHCO₃ in DCM) yields the racemic mixture . To obtain enantiopure forms:

  • Chiral resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers.
  • Asymmetric synthesis : Employ chiral catalysts like (R)- or (S)-BINAP in palladium-catalyzed cross-coupling reactions to favor a specific enantiomer .
  • Purification : Confirm enantiomeric excess (ee) via polarimetry or chiral GC-MS .

Basic: How can researchers characterize the structural and stereochemical properties of this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the cyclopentane ring, fluorophenyl substituent, and amine group. Fluorine coupling patterns (e.g., meta-substitution in ¹⁹F NMR) validate the 3-fluorophenyl position .
  • X-ray crystallography : Resolve absolute stereochemistry using single crystals grown via slow evaporation in ethanol/water .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₃H₁₇FN₂, exact mass 224.14 g/mol) .

Advanced: What strategies address discrepancies in reported biological activity data for fluorophenyl-substituted amines?

Answer:
Contradictions in IC₅₀ values or receptor binding affinities may arise from:

  • Enantiomeric impurities : Validate enantiopurity using chiral analytical methods and retest activity .
  • Assay conditions : Standardize protocols (e.g., buffer pH, temperature) across studies. For receptor binding, compare results from radioligand displacement (³H-labeled ligands) versus functional assays (e.g., cAMP modulation for GPCRs) .
  • Metabolic interference : Pre-treat compounds with liver microsomes to assess stability; inactive metabolites may skew results .

Advanced: How does the 3-fluorophenyl substituent influence receptor selectivity compared to 4-fluoro analogs?

Answer:
The meta-fluorine position alters steric and electronic interactions:

  • GPCR binding : Molecular docking (e.g., AutoDock Vina) shows the 3-fluoro group in this compound creates a hydrophobic pocket in κ-opioid receptors, unlike 4-fluoro analogs favoring μ-opioid receptors .
  • Enzyme inhibition : In α-glucosidase assays, meta-substitution reduces steric hindrance, enhancing binding to the enzyme’s active site (IC₅₀ = 12 µM vs. 25 µM for 4-fluoro derivatives) .
  • LogP comparison : The 3-fluoro derivative has a logP of ~2.8 (HPLC-derived), improving blood-brain barrier permeability over polar 4-fluoro analogs (logP ~2.2) .

Basic: What in vitro assays are recommended for preliminary pharmacological profiling?

Answer:

  • Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48-hour exposure, IC₅₀ > 100 µM suggests low toxicity) .
  • Receptor screening : Radioligand binding assays for serotonin (5-HT₂A), dopamine (D₂), and sigma-1 receptors at 10 µM concentration .
  • Metabolic stability : Incubate with human liver microsomes (HLM) and measure remaining parent compound via LC-MS/MS at 0/30/60 minutes .

Advanced: How can researchers optimize pharmacokinetic properties like solubility and metabolic stability?

Answer:

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 3.2 mg/mL in PBS vs. 0.8 mg/mL for free base) .
  • Prodrug design : Introduce ester moieties (e.g., acetyl) to the amine group, which hydrolyze in vivo to release the active compound .
  • CYP450 inhibition : Co-incubate with CYP3A4/2D6 isoforms in HLM; if metabolized rapidly, introduce electron-withdrawing groups (e.g., -CF₃) to slow oxidation .

Basic: What analytical methods are critical for assessing purity and stability?

Answer:

  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to monitor degradation products under accelerated conditions (40°C/75% RH for 4 weeks) .
  • Forced degradation : Expose to UV light (ICH Q1B guidelines) and acidic/alkaline conditions to identify labile groups (e.g., amine oxidation) .
  • Karl Fischer titration : Ensure water content <0.5% to prevent hydrolysis during storage .

Advanced: What computational tools predict structure-activity relationships (SAR) for fluorinated amines?

Answer:

  • Molecular dynamics (MD) : Simulate binding to target receptors (e.g., 5-HT₂A) using GROMACS to identify key residues (e.g., Asp155 for hydrogen bonding) .
  • QSAR models : Train with datasets of fluorophenyl analogs (e.g., pIC₅₀ vs. descriptors like polar surface area, logD) to prioritize synthetic targets .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to optimize fluorine placement for target engagement .

Basic: How to troubleshoot low yields in the final amination step?

Answer:

  • Catalyst optimization : Switch from Pd(OAc)₂ to Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for higher efficiency in C-N coupling .
  • Solvent effects : Replace DCM with THF or toluene to enhance nucleophilicity of cyclopentanamine .
  • Temperature control : Conduct reactions at 0°C to minimize side-product formation (e.g., elimination products) .

Advanced: What in vivo models are suitable for evaluating neuropharmacological effects?

Answer:

  • Rodent behavioral assays : Tail-flick test (analgesia) and open-field test (anxiolytic activity) at 10 mg/kg (i.p.) .
  • Microdialysis : Measure dopamine release in the striatum after compound administration (LC-MS/MS quantification) .
  • PET imaging : Radiolabel with ¹⁸F (via prosthetic groups) to track brain uptake in non-human primates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.